molecular formula C19H21BrN4O B12239465 2-(2-bromophenyl)-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide

2-(2-bromophenyl)-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide

Cat. No.: B12239465
M. Wt: 401.3 g/mol
InChI Key: RTPZWDZCQZBBJC-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide is a complex organic compound with a unique structure that combines a bromophenyl group, a cyclopenta[c]pyridazinyl group, and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.

    Cyclopenta[c]pyridazinyl Group Formation: This step involves the construction of the cyclopenta[c]pyridazinyl ring system through a series of cyclization reactions.

    Azetidinyl Group Introduction: The azetidinyl group is introduced through a nucleophilic substitution reaction, where an azetidinyl precursor reacts with the bromophenyl intermediate.

    Final Coupling: The final step involves coupling the cyclopenta[c]pyridazinyl group with the azetidinyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(2-bromophenyl)-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromophenyl)-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.

    2-(2-chlorophenyl)-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 2-(2-bromophenyl)-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21BrN4O

Molecular Weight

401.3 g/mol

IUPAC Name

2-(2-bromophenyl)-N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C19H21BrN4O/c1-23(19(25)10-13-5-2-3-7-16(13)20)15-11-24(12-15)18-9-14-6-4-8-17(14)21-22-18/h2-3,5,7,9,15H,4,6,8,10-12H2,1H3

InChI Key

RTPZWDZCQZBBJC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=NN=C3CCCC3=C2)C(=O)CC4=CC=CC=C4Br

Origin of Product

United States

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